1-Methylisoquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZERFHYFSWMIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390535 | |
| Record name | 1-methylisoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16535-89-0 | |
| Record name | 1-methylisoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Isoquinoline Chemistry
The journey into the world of isoquinoline (B145761) chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. nsc.ru This discovery of a nitrogen-containing heterocyclic aromatic compound, a structural isomer of quinoline (B57606), opened a new chapter in organic chemistry. nsc.ru Early research focused on its isolation and the elucidation of its fundamental properties. nsc.ru
The development of synthetic methods to construct the isoquinoline core was a pivotal advancement. Landmark reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, all centered around electrophilic aromatic substitution, became the classical cornerstones for synthesizing a wide array of isoquinoline derivatives. nih.gov These methods, though foundational, were often limited to electron-rich starting materials. nih.gov The continuous evolution of synthetic strategies, including recent developments in transition-metal-catalyzed reactions, has significantly broadened the scope and accessibility of diverse isoquinoline structures. nih.govbohrium.com
Significance of Substituted Isoquinolines in Chemical and Biological Sciences
The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents. nih.gov The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's biological activity, making these compounds a versatile platform for drug discovery.
Substituted isoquinolines exhibit a remarkable breadth of pharmacological activities, including:
Anticancer: Certain isoquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines. numberanalytics.com
Antimicrobial: The isoquinoline framework is found in compounds with activity against bacteria, fungi, and other microbes. nih.govresearchgate.net
Anti-inflammatory: Some substituted isoquinolines have been identified as inhibitors of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α). rsc.org
Neurological Applications: The isoquinoline core is central to many alkaloids with significant effects on the central nervous system and has been a template for developing treatments for neurological and psychiatric disorders. nih.gov
The following table provides a glimpse into the diverse biological roles of substituted isoquinolines:
| Biological Activity | Example Compound Class | Reference |
| Anticancer | Pyrroloisoquinolines | numberanalytics.com |
| Anti-inflammatory | Substituted Isoquinolin-1-ones | rsc.orgontosight.ai |
| Antimicrobial | C-1 Substituted Tetrahydroisoquinolines | clockss.org |
| Antiviral | Secocepharantine | nsc.ru |
| PDE10A Inhibition | 6,7-dialkoxyisoquinoline derivatives | mdpi.com |
| Opioid Receptor Ligands | 6α-(isoquinoline-3′-carboxamido)morphinan Analogues | nih.gov |
Research Landscape and Emerging Trends for 1 Methylisoquinolin 3 Ol
Multistep Organic Synthesis Protocols
Classical organic synthesis provides a foundational approach to constructing the this compound framework. These methods often involve the sequential formation of key bonds to build the heterocyclic ring system.
Cyclocondensation Reactions for Isoquinoline Ring Formation
Cyclocondensation reactions are a cornerstone of isoquinoline synthesis. These reactions typically involve the formation of the isoquinoline ring from two or more precursor molecules in a single step.
One of the most well-known methods is the Bischler-Napieralski synthesis . This reaction involves the cyclization of a β-phenylethylamine that has been acylated, using a Lewis acid like phosphorus oxychloride or phosphorus pentoxide. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com A modification of this, the Pictet-Gams modification , utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization under similar acidic conditions. pharmaguideline.com
Another classical approach is the Pomeranz-Fritsch synthesis , which constructs the isoquinoline skeleton from the reaction of a benzaldehyde (B42025) with a protected α-aminoaldehyde acetal. The reaction proceeds through the formation of an imine, followed by acid-catalyzed cyclization. quimicaorganica.org The Pictet-Spengler synthesis offers a related pathway where an arylethanamine reacts with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org The presence of electron-donating groups on the phenyl ring can facilitate this ring closure under very mild conditions. pharmaguideline.com
A more direct route to a substituted isoquinoline involves the reaction of benzylamine (B48309) with methylglyoxal (B44143) 1,1-dimethyl acetal. The resulting N-benzyl-1,1-dimethoxypropan-2-one can be cyclized using chlorosulfonic acid to yield 3-methylisoquinoline. chemicalbook.com
| Reaction Name | Starting Materials | Key Reagents | Product Type |
| Bischler-Napieralski | Acylated β-phenylethylamine | Lewis Acid (e.g., POCl₃) | 1-Substituted-3,4-dihydroisoquinoline |
| Pictet-Gams | β-Hydroxy-β-phenylethylamine | POCl₃ | Isoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, α-Aminoaldehyde acetal | Acid | Isoquinoline |
| Pictet-Spengler | Arylethanamine, Aldehyde | Acid | 1,2,3,4-Tetrahydroisoquinoline |
| Custom Synthesis | Benzylamine, Methylglyoxal 1,1-dimethyl acetal | Chlorosulfonic acid | 3-Methylisoquinoline |
Intramolecular Cyclization Pathways for 2H-Isoquinolin-3-one Derivatives
Intramolecular cyclization reactions provide a powerful strategy for the synthesis of 2H-isoquinolin-3-one derivatives, which are tautomers of 1-hydroxyisoquinolines. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond within a single molecule.
A visible-light-driven, metal-free photocatalytic method has been developed for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. This reaction proceeds under mild conditions using eosin (B541160) Y as a low-cost and readily available organic dye photocatalyst. The reaction tolerates a wide range of substrates and is believed to proceed through a free radical mechanism. nih.gov
Another approach involves the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone. This reaction involves the nucleophilic attack of the hydroxyl group on the carboxylic acid group within the same molecule, leading to ring closure and the formation of a cyclic ester. youtube.com
Furthermore, the synthesis of 3-substituted 1(2H)-isoquinolinones has been achieved through various other methods, highlighting the versatility of intramolecular cyclization in accessing this important class of compounds. acs.org
Catalytic Approaches in Isoquinoline Synthesis
Catalytic methods have revolutionized the synthesis of isoquinolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling/Cyclization Cascade Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems like isoquinolines. These reactions often proceed through a cascade of coupling and cyclization steps, enabling the rapid assembly of the isoquinoline core.
Nickel(0) catalysts have been shown to facilitate the efficient carbon-carbon bond formation between aryl boronic acids and N-acyliminium precursors derived from isoquinoline. ucla.edursc.org This method is tolerant of various functional groups and proceeds under mild conditions. ucla.edursc.org Rhodium catalysts are also widely used, with their superior reactivity attributed to their good π-acceptor character, which favors C-H bond activation. researchgate.net Rhodium-catalyzed C-H activation and annulation with various partners is a rapidly expanding field for synthesizing new heterocyclic compounds. researchgate.net Ruthenium catalysts have also been employed in C-H functionalization/annulation reactions to produce isoquinolines. researchgate.netorganic-chemistry.org For instance, a ruthenium(II)-catalyzed reaction of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for an external oxidant. organic-chemistry.org
| Metal Catalyst | Reaction Type | Key Features |
| Nickel(0) | C-C bond formation with N-acyliminium ions | Mild conditions, broad functional group tolerance ucla.edursc.org |
| Rhodium | C-H activation/annulation | High reactivity, good π-acceptor character researchgate.net |
| Ruthenium(II) | C-H functionalization/annulation | Oxidant-free conditions organic-chemistry.org |
Electrocylization Strategies for Polysubstituted Isoquinolines
Electrocyclization reactions offer a unique approach to the synthesis of polysubstituted isoquinolines. These reactions involve the formation of a cyclic system through the concerted reorganization of π-electrons.
One such strategy involves the reaction of readily available 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine. This efficient and general procedure involves a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure to furnish isoquinolines in good yields. organic-chemistry.org
Divergent Synthesis of Substituted this compound Cores
Divergent synthesis strategies are highly valuable as they allow for the preparation of a library of structurally diverse compounds from a common intermediate. This approach is particularly useful for exploring the structure-activity relationships of isoquinoline derivatives.
A versatile method for the rapid construction of highly substituted isoquinolines has been developed, which proceeds by the convergent assembly of as few as two or as many as four components in a single operation. harvard.edu This method is based on the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu Further diversification can be achieved by modifying the work-up conditions and through subsequent transformations. harvard.edu For example, 1-tert-butylaminoisoquinoline derivatives can be converted into 1-haloisoquinolines, which can then undergo further functionalization. harvard.edu
The reactivity of 1-methylisoquinoline (B155361) itself can be exploited for divergent synthesis. For instance, it can react with hydrazonoyl halides to form triazoloisoquinolines, which can be further functionalized. researchgate.net Additionally, 1-methylisoquinoline can react with arylisothiocyanates to produce thioanilides that can be converted to thiadiazolyl isoquinoline derivatives. researchgate.net
Stereoselective and Asymmetric Synthesis Considerations
The synthesis of specific stereoisomers of this compound and its analogues is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. Achieving stereocontrol in the synthesis of these compounds can be approached through several advanced methodologies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. While specific, documented methods for the asymmetric synthesis of this compound are not extensively reported, principles from related syntheses of isoquinoline derivatives can be applied.
A key challenge in the asymmetric synthesis of 1-alkylisoquinolin-3-ols is the creation of the chiral center at the C1 position. Strategies to achieve this often involve either the stereoselective addition of a methyl group (or its equivalent) to a prochiral precursor or a stereoselective cyclization step that sets the stereochemistry at C1.
One potential strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary attached to the nitrogen atom or a substituent on the aromatic ring could influence the facial selectivity of an intramolecular cyclization or an intermolecular addition reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries has been successfully applied in the asymmetric synthesis of related heterocyclic systems, such as 3-substituted isoindolinones, where an anionic chiral auxiliary mediates the asymmetric alkylation of a carbamate (B1207046) precursor, resulting in high enantiomeric excess nih.gov. A similar approach could be envisioned for the synthesis of chiral this compound.
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of this compound analogues, a chiral transition metal catalyst or an organocatalyst could be employed. For example, a highly enantioselective alkynylation of quinolones has been achieved using copper bis(oxazoline) catalysis, leading to dihydroquinoline products with high enantiomeric excess nih.gov. This methodology could potentially be adapted for the introduction of a methyl group at the C1 position of an appropriate isoquinoline precursor.
Furthermore, the development of metal-free tandem oxidative cyclization reactions of vinyl isocyanides with alkanes offers a pathway to 1-alkylisoquinolines thieme.de. While not inherently asymmetric, the use of a chiral catalyst in such a transformation could potentially induce enantioselectivity.
Another avenue is the development of stereoselective cyclization reactions. For instance, the intramolecular cyclization of an appropriately substituted and prochiral acyclic precursor could be guided by a chiral catalyst or reagent to furnish the desired enantiomer of this compound. Electrophilic cyclization has been shown to be a viable method for producing substituted isoindolin-1-ones with regio- and stereoselectivity under mild conditions nih.gov. The choice of a chiral electrophile or a chiral Lewis acid could potentially render this process asymmetric.
The table below summarizes potential stereoselective approaches based on methodologies applied to similar heterocyclic systems.
| Methodology | General Approach | Potential for this compound | Key Considerations | Reference Example |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the precursor to direct methylation or cyclization. | A chiral group on the nitrogen or an aromatic substituent could control the stereochemistry at C1. | Efficiency of auxiliary attachment and cleavage; diastereoselectivity of the key step. | Asymmetric alkylation of carbamate for 3-substituted isoindolinones. nih.gov |
| Catalytic Asymmetric Alkylation | Enantioselective addition of a methyl nucleophile to a prochiral isoquinoline precursor. | A chiral copper-bis(oxazoline) complex or similar catalyst could be used to add a methyl group to a suitable electrophile. | Catalyst loading, enantiomeric excess (ee%), and yield. | Enantioselective alkynylation of 4-siloxyquinolinium triflates. nih.gov |
| Catalytic Asymmetric Cyclization | Intramolecular cyclization of a prochiral substrate using a chiral catalyst. | A chiral acid or metal complex could catalyze the cyclization of an o-alkynylbenzamide or similar precursor. | Catalyst design, substrate compatibility, and control of stereocenters. | Asymmetric synthesis of tetrahydroisoquinolines via 1,3-dipolar cycloaddition. nih.gov |
| Substrate-Controlled Diastereoselective Synthesis | Use of an existing chiral center in the substrate to direct the formation of a new stereocenter. | If a chiral center is present elsewhere in a precursor molecule, it can influence the stereochemical outcome of the cyclization to form the C1-methyl stereocenter. | Design of the precursor with an appropriate directing group; predictability of the stereochemical outcome (e.g., Felkin-Anh model). | Stereoselective synthesis of the pyrroloisoquinoline ring system. researchgate.net |
It is important to note that the direct application of these methods to the synthesis of this compound would require specific adaptation and optimization of reaction conditions, substrates, and catalysts. The development of a robust and highly stereoselective synthesis for this particular compound remains an active area of research.
Functional Group Interconversions and Modifications
Functional group interconversions are fundamental for altering the electronic and steric properties of this compound, enabling further synthetic elaborations. A primary strategy involves the activation of the C3-hydroxyl group. Due to the lactim-lactam tautomerism, this position can exhibit reactivity characteristic of both phenols and amides. thieme-connect.de
The hydroxyl group is readily converted into a more reactive leaving group, such as a sulfonate ester. This transformation is critical for subsequent cross-coupling reactions.
Triflate Formation: Treatment of the hydroxyl group with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (Et₃N) efficiently yields the corresponding triflate. This reaction typically proceeds at low temperatures (e.g., -78 °C) in a solvent like dichloromethane (B109758) (DCM). nih.gov
Tosylate Formation: Similarly, the hydroxyl group can be converted to a tosylate by reacting it with 4-toluenesulfonyl chloride (TsCl) in a basic solvent such as pyridine (B92270). olemiss.edu
These sulfonate esters, particularly triflates, are excellent electrophiles for metal-catalyzed coupling reactions.
Beyond the hydroxyl group, the methyl group at the C1 position can also be modified. For instance, the methyl group of related 3-phenyl-1-methylisoquinoline derivatives has been oxidized to a formyl group using selenium dioxide (SeO₂). This aldehyde can then be reduced to a hydroxymethyl group with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step sequence introduces a new reactive handle for further derivatization.
Table 1: Selected Functional Group Interconversions
| Starting Material | Reagents & Conditions | Product | Type of Transformation |
|---|---|---|---|
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol | Tf₂O, Et₃N, DCM, -78 °C | 6,7-Dimethoxy-1-methylisoquinolin-3-yl trifluoromethanesulfonate | O-Triflation |
| This compound | 4-Toluenesulfonyl chloride (TsCl), Pyridine | 1-Methylisoquinolin-3-yl-4-methylbenzenesulfonate | O-Tosylation |
| 3-Aryl-1-methylisoquinoline | SeO₂, Dioxane | 3-Aryl-1-formylisoquinoline | Methyl Group Oxidation |
Regioselective Substitution Reactions
Regioselective reactions are key to installing substituents at specific positions on the isoquinoline scaffold, which is essential for probing structure-activity relationships.
Halogenation of the this compound system can occur at either the methyl group or the aromatic core, depending on the reaction conditions. For instance, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) selectively introduces a bromine atom to the C1-methyl group. nih.gov This creates a 1-(bromomethyl)isoquinoline (B1272947) derivative, which is a versatile intermediate for introducing various nucleophiles at the C1 position.
Electrophilic aromatic substitution (EAS) typically occurs on the benzene (B151609) ring of the isoquinoline core. The directing effect of the substituents is crucial for determining the regioselectivity. dalalinstitute.com The hydroxyl group at C3 is an activating, ortho-para director, while the heterocyclic nitrogen atom deactivates the pyridine ring towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic substitution is predicted to occur at the C4 position, which is ortho to the activating hydroxyl group. While specific examples of EAS on the parent this compound are not widely reported in the surveyed literature, the general principles of EAS on substituted aromatic systems provide a strong basis for predicting this regioselectivity. dalalinstitute.commasterorganicchemistry.com
The isoquinoline core, particularly the pyridine ring, is relatively electron-deficient and can be susceptible to nucleophilic attack. This reactivity is enhanced if the ring is activated, for example, by N-alkylation to form a quaternary isoquinolinium salt. nih.gov The C1 position is particularly activated towards nucleophilic attack in such salts. The isoquinolinone tautomer possesses a carbonyl group that can, in principle, be attacked by strong nucleophiles, although this reactivity is often more characteristic of ketones than the less reactive amide-like carbonyl in the lactam form. oregonstate.edusaskoer.ca
Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
A cornerstone of modern synthetic chemistry, metal-catalyzed cross-coupling reactions, provides a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. miamioh.eduwiley.com Derivatives of this compound, especially the triflate, are excellent substrates for these reactions.
The Suzuki-Miyaura coupling has been successfully employed to synthesize a variety of 3-aryl-1-methylisoquinoline derivatives. nih.gov The triflate of 6,7-dimethoxy-1-methylisoquinolin-3-ol, for example, undergoes palladium-catalyzed coupling with various arylboronic acids to furnish the corresponding 3-aryl products in good yields. These reactions typically utilize a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like XPhos, and a base such as potassium carbonate (K₂CO₃). nih.gov
Table 2: Suzuki-Miyaura Coupling of an Isoquinolin-3-yl Triflate Derivative
| Arylboronic Acid | Reagents & Conditions | Product |
|---|---|---|
| [1,1'-Biphenyl]-3-ylboronic acid | Pd(OAc)₂, XPhos, K₂CO₃, Dioxane/H₂O, 102 °C | 3-([1,1'-Biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline |
| 3-(tert-Butyl)phenylboronic acid | Pd(OAc)₂, XPhos, K₂CO₃, Dioxane/H₂O, 102 °C | 3-(3-(tert-Butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline |
Synthesis of Advanced Isoquinoline Derivatives for Structure-Activity Relationship Studies
This compound serves as a valuable starting scaffold for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). Its derivatization at multiple positions allows for systematic modification to optimize biological activity.
In the development of novel antibacterial agents targeting the FtsZ protein, a 6,7-dimethoxy-1-methylisoquinolin-3-ol precursor was extensively modified. nih.gov The synthetic strategy involved:
Core Coupling: Conversion of the C3-hydroxyl to a triflate, followed by Suzuki coupling to install diverse aryl groups.
C1-Position Modification: The 1-methyl group of the resulting 3-aryl derivatives was further functionalized. This included bromination with NBS to form a bromomethyl intermediate, which was then converted to azides, amines, and amides to probe the effect of different basic functionalities at this position. nih.gov
Quaternization: The isoquinoline nitrogen was methylated using methyl iodide to form the corresponding isoquinolinium salts, which uniformly exhibited enhanced antibacterial activity compared to their neutral precursors. nih.gov
This systematic approach, starting from a this compound core, allowed for the exploration of how substituents at the C1 and C3 positions, as well as the charge of the nitrogen atom, influence antibacterial potency against resistant strains like MRSA and VRE. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Methylisoquinolin-3(2H)-one |
| 4-Toluenesulfonyl chloride |
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol |
| 6,7-Dimethoxy-1-methylisoquinolin-3-yl trifluoromethanesulfonate |
| 1-Methylisoquinolin-3-yl-4-methylbenzenesulfonate |
| 3-Aryl-1-formylisoquinoline |
| 3-Aryl-1-(hydroxymethyl)isoquinoline |
| N-Bromosuccinimide |
| Azobisisobutyronitrile |
| 1-(Bromomethyl)isoquinoline |
| Palladium(II) acetate |
| [1,1'-Biphenyl]-3-ylboronic acid |
| 3-(tert-Butyl)phenylboronic acid |
| 3-Hydroxyphenylboronic acid |
| 3-([1,1'-Biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline |
| 3-(3-(tert-Butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline |
| 6,7-Dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline |
| Methyl iodide |
| Selenium dioxide |
| Sodium borohydride |
| Triflic anhydride |
| Triethylamine |
| XPhos |
Tautomeric Equilibrium and Structural Dynamics in 1 Methylisoquinolin 3 Ol Systems
Investigation of Lactam-Lactim Tautomerism (Keto-Enol Equilibrium)
1-Methylisoquinolin-3-ol can exist in two primary tautomeric forms: the lactam (keto) form, 1-methylisoquinolin-3(2H)-one, and the lactim (enol) form, this compound. This reversible isomerization involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the isoquinoline (B145761) ring system.
The lactam form is characterized by a carbonyl group (C=O) at the 3-position and a proton on the nitrogen atom at the 2-position. Conversely, the lactim form features a hydroxyl group (-OH) at the 3-position and a double bond between the nitrogen at the 2-position and the carbon at the 3-position. The equilibrium between these two forms is a delicate balance influenced by various intrinsic and extrinsic factors.
In many heterocyclic systems, the lactam form is thermodynamically more stable. However, the lactim form can be significantly populated, and in some cases even become the predominant species, depending on the molecular environment and substitution patterns. The study of this equilibrium is crucial as the two tautomers exhibit different chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles.
Solvent Effects on Tautomeric Preferences
The solvent in which a molecule is dissolved can have a profound impact on the position of the tautomeric equilibrium. missouri.edu Solvents can influence the relative stability of tautomers through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.net
Polar protic solvents, like water and alcohols, can form hydrogen bonds with both the lactam and lactim tautomers. They can act as both hydrogen bond donors and acceptors, potentially stabilizing both forms. However, the extent of stabilization can differ, leading to a shift in the equilibrium. For instance, a solvent's ability to stabilize the more polar tautomer can be a deciding factor.
Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are strong hydrogen bond acceptors but lack acidic protons. missouri.eduresearchgate.net These solvents can effectively solvate and stabilize the N-H bond of the lactam form and the O-H bond of the lactim form through hydrogen bonding. Studies on related isoquinoline derivatives have shown that in a polar aprotic solvent like DMSO, both tautomeric forms can be present in significant amounts. nih.gov The formation of strong intermolecular hydrogen bonds between the solute and the solvent molecules can compete with and sometimes overcome intramolecular hydrogen bonds that might favor one tautomer over the other. mdpi.com
Nonpolar solvents, such as benzene (B151609) and hexane, have a lesser capacity to stabilize polar functional groups. In such environments, intramolecular hydrogen bonding within the lactim tautomer, if structurally possible, can become a more dominant factor in determining its stability.
The general trend observed is that an increase in solvent polarity often favors the more polar tautomer. nih.gov The determination of which tautomer of this compound is more polar would require specific experimental measurements or computational calculations.
Influence of Substituents on Tautomeric Distribution and Stability
The electronic nature of substituents on the isoquinoline ring system can significantly alter the tautomeric equilibrium. core.ac.uk Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the relative stability of the lactam and lactim forms by modifying the electron density distribution within the molecule. walisongo.ac.id
For instance, in a study of 1-benzamidoisoquinoline derivatives, which share the core isoquinoline structure, the tautomeric equilibrium was shown to be precisely controlled by the nature of substituents on the benzamido phenyl ring. nih.govmdpi.com
Table 1: Influence of Substituents on the Tautomeric Equilibrium of 1-Benzamidoisoquinoline Derivatives in DMSO-d6 nih.govmdpi.com
| Substituent (at para-position of Phenyl Ring) | Hammett Constant (σp) | % Amide (Lactam-like) Form | % Enamine (Lactim-like) Form |
| -NMe2 | -0.83 | 74 | 26 |
| -OCH3 | -0.27 | 65 | 35 |
| -CH3 | -0.17 | 62 | 38 |
| -H | 0.00 | 58 | 42 |
| -F | 0.06 | 55 | 45 |
| -Cl | 0.23 | 51 | 49 |
| -Br | 0.23 | 50 | 50 |
| -CF3 | 0.54 | 42 | 58 |
| -CN | 0.66 | 40 | 60 |
| -NO2 | 0.78 | 38 | 62 |
This data is for 1-benzamidoisoquinoline derivatives and is presented to illustrate the principle of substituent effects on the tautomeric equilibrium in a related system.
As shown in the table, strong electron-donating groups like -NMe2 favor the amide (lactam-like) form, while strong electron-withdrawing groups like -NO2 shift the equilibrium towards the enamine (lactim-like) form. mdpi.com This trend can be rationalized by the ability of EDGs to increase the electron density on the nitrogen atom, thereby stabilizing the lactam form. Conversely, EWGs decrease the electron density on the nitrogen, making the proton on the nitrogen more acidic and favoring the formation of the lactim tautomer. While this data is for a different series of compounds, a similar influence of substituents would be expected for derivatives of this compound.
Experimental and Theoretical Approaches to Tautomeric Characterization
A combination of experimental techniques and computational methods is typically employed to investigate tautomeric equilibria.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. nih.govnih.gov Since the interconversion between tautomers is often slow on the NMR timescale, separate signals for each tautomer can be observed. core.ac.uk The relative concentrations of the tautomers can be determined by integrating the signals corresponding to specific protons or carbons in each form. rsc.org For example, the chemical shift of the proton attached to the nitrogen in the lactam form will be significantly different from the hydroxyl proton in the lactim form. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The lactam and lactim tautomers have different chromophoric systems and therefore exhibit distinct UV-Vis absorption spectra. nih.gov By analyzing the changes in the absorption spectra under different conditions (e.g., varying solvent polarity or pH), the position of the tautomeric equilibrium can be inferred.
Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence for the presence of specific functional groups. brainly.com The lactam form will show a characteristic carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹, while the lactim form will exhibit a hydroxyl (O-H) stretching band, usually a broad peak between 3200-3600 cm⁻¹. whiterose.ac.ukmdpi.com
Theoretical Approaches:
Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, has become an invaluable tool for studying tautomerism. nih.gov By calculating the relative Gibbs free energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models), the position of the equilibrium can be predicted. mdpi.com These calculations can also provide insights into the geometric and electronic structures of the tautomers and help in the assignment of experimental spectroscopic data. Theoretical studies on related systems have highlighted the importance of including explicit solvent molecules in the calculations to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds are involved. mdpi.com
Spectroscopic Characterization Techniques for 1 Methylisoquinolin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 1-methylisoquinoline (B155361), a related compound, the proton signals appear in distinct regions of the spectrum. The methyl group protons typically appear as a singlet, while the aromatic protons of the isoquinoline (B145761) ring system produce a series of multiplets at lower fields. chemicalbook.com The specific chemical shifts and coupling patterns are crucial for assigning each proton to its position in the molecule.
For derivatives of 1-Methylisoquinolin-3-ol, such as 6-methoxy-1-methylisoquinolin-7-ol, the ¹H NMR spectrum provides key insights. For instance, the protons of the methyl group at position 1 and the methoxy (B1213986) group at position 6 would each appear as singlets, with their chemical shifts indicating their respective electronic environments. beilstein-journals.org The aromatic protons on the isoquinoline core would exhibit specific splitting patterns (e.g., doublets, triplets, multiplets) due to coupling with neighboring protons, allowing for their unambiguous assignment. beilstein-journals.org The presence of a hydroxyl group at position 3 would be confirmed by a characteristic signal, which may be broad and its position can be solvent-dependent.
Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.07 | s | - |
| H-5 | 7.94 | d | 8.9 |
| H-8 | 7.20 | d | 8.9 |
| 1-CH₃ | 2.84 | s | - |
| 6-OCH₃ | 4.04 | s | - |
Note: Data is for 6-methoxy-1-methylisoquinolin-7-ol in CDCl₃ and is illustrative. Actual values for this compound may vary. beilstein-journals.org
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. nih.govlibretexts.orglibretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each carbon signal provides information about its hybridization (sp³, sp², sp) and its bonding environment. libretexts.org
In the case of this compound and its derivatives, the ¹³C NMR spectrum would display signals for the methyl carbon, the carbons of the isoquinoline ring system, and any substituent carbons. The quaternary carbons, such as C-1, C-3, and the carbons at the ring junctions, can be distinguished from the protonated carbons. For example, in the ¹³C NMR spectrum of 1-methylisoquinoline, distinct signals are observed for all ten carbon atoms, allowing for complete assignment of the carbon skeleton. chemicalbook.com For a derivative like 6-methoxy-1-methylisoquinolin-7-ol, the spectrum would show additional signals for the methoxy carbon. beilstein-journals.org The chemical shifts of the ring carbons are particularly informative about the substitution pattern. libretexts.org
Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 151.2 |
| C-3 | 155.9 |
| C-4 | 104.8 |
| C-4a | 118.6 |
| C-5 | 123.8 |
| C-6 | 147.0 |
| C-7 | 139.3 |
| C-8 | 107.6 |
| C-8a | 132.3 |
| 1-CH₃ | 21.9 |
| 6-OCH₃ | 56.1 |
Note: Data is for 6-methoxy-1-methylisoquinolin-7-ol in CDCl₃ and is illustrative. Actual values for this compound may vary. beilstein-journals.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. specac.com
For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. specac.com The C=O stretching vibration of the keto tautomer would likely appear as a strong, sharp band in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. spectroscopyonline.com The C=C and C=N stretching vibrations of the isoquinoline ring system would give rise to a series of bands in the 1600-1450 cm⁻¹ region. chemicalbook.com
For a derivative such as 6-methoxy-1-methylisoquinolin-7-ol, characteristic C-O stretching bands for the methoxy group would also be present. beilstein-journals.org
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3400-2500 | Strong, Broad |
| Aromatic C-H stretch | >3000 | Medium |
| Aliphatic C-H stretch | <3000 | Medium |
| C=O stretch (keto tautomer) | 1700-1650 | Strong |
| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium to Strong |
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. stolichem.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. stolichem.com While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give strong signals in the Raman spectrum.
For this compound, the Raman spectrum would provide valuable information about the aromatic ring system. The symmetric breathing vibrations of the isoquinoline ring would be expected to produce strong Raman bands. The C=C and C=N stretching vibrations would also be prominent. nih.gov While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the keto form should be observable. The C-H stretching vibrations of the methyl group and the aromatic ring would also be present. researchgate.netgeochemsoc.org
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C and C=N stretch (aromatic ring) | 1600-1450 | Strong |
| C-H stretch (aromatic and aliphatic) | 3100-2800 | Medium |
| C=O stretch (keto tautomer) | 1700-1650 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. savemyexams.comchemguide.co.uk In the mass spectrometer, molecules are ionized to form a molecular ion, whose mass-to-charge ratio (m/z) is measured. chemguide.co.uk The molecular ion can then fragment into smaller, characteristic ions. chemguide.co.uk
For this compound, with a chemical formula of C₁₀H₉NO, the exact mass of the molecular ion would be a key piece of data for confirming its elemental composition. The molecular weight of 1-methylisoquinoline is 143.19 g/mol . nih.gov The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for isoquinoline derivatives involve the loss of small neutral molecules or radicals. For example, the loss of a hydrogen radical (H•) or a methyl radical (•CH₃) from the molecular ion are plausible fragmentation steps. The fragmentation of the isoquinoline ring itself can also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. beilstein-journals.org
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Significance |
| [M]⁺ | C₁₀H₉NO⁺ | 159.07 | Molecular Ion |
| [M-H]⁺ | C₁₀H₈NO⁺ | 158.06 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | C₉H₆NO⁺ | 144.04 | Loss of a methyl radical |
| [M-CO]⁺ | C₉H₉N⁺ | 131.07 | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an invaluable tool for investigating the electronic transitions within a molecule and probing the position of tautomeric equilibria. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic isoquinoline ring system and the conjugated lactam/lactim moiety. The position and intensity of these absorption bands are sensitive to the tautomeric form present. The compound can exist in two primary tautomeric forms: the lactam (1-methylisoquinolin-3(2H)-one) and the lactim (this compound).
The lactam form contains a conjugated enone system, while the lactim form possesses a substituted aromatic ring. These distinct electronic systems give rise to different UV-Vis spectral characteristics. By comparing the spectrum of this compound to that of its O-methylated and N-methylated derivatives (which are locked in the lactim and lactam forms, respectively), the predominant tautomer in a given solvent can be identified.
Studies on analogous N-methylated pyridone systems have shown that the lactam form typically exhibits an absorption maximum at a longer wavelength (around 330 nm) compared to the lactim form (around 300 nm). Current time information in Bangalore, IN. This is because the extended conjugation in the lactam tautomer lowers the energy gap for the π→π* transition. The solvent polarity can also influence the position of the tautomeric equilibrium, with more polar solvents often favoring the more polar lactam form. nist.gov
The electronic transitions observed in UV-Vis spectroscopy are crucial for understanding the photophysical properties of these compounds and how they might interact with light, which is pertinent for applications in materials science and photochemistry.
Table 1: Expected UV-Vis Absorption Maxima for Tautomeric Forms of this compound
| Tautomeric Form | Chromophore | Expected λmax (nm) | Type of Transition |
| Lactam (1-methylisoquinolin-3(2H)-one) | Conjugated enone | ~330 | π→π |
| Lactim (this compound) | Substituted aromatic | ~300 | π→π |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation and intermolecular interactions in the solid state. mdpi.com
For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine which tautomeric form (lactam or lactim) is present in the crystal lattice. It would also reveal the planarity of the isoquinoline ring system and the conformation of the methyl group. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly of the molecules in the crystal.
While a specific crystal structure for this compound is not publicly available, data from related isoquinoline and heterocyclic derivatives provide a basis for what to expect. For instance, in the crystal structure of related heterocyclic compounds, the planarity of the ring systems is a key feature, and intermolecular hydrogen bonding often plays a critical role in stabilizing the crystal packing.
The precise structural parameters obtained from X-ray crystallography are indispensable for computational modeling and for establishing structure-activity relationships, which are vital in fields such as medicinal chemistry and materials science.
Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal
| Parameter | Description | Illustrative Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry operations of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | ~7.0 |
| b (Å) | Unit cell dimension. | ~15.0 |
| c (Å) | Unit cell dimension. | ~10.0 |
| β (°) | Unit cell angle. | ~100 |
| Z | Number of molecules per unit cell. | 4 |
| Key Bond Length (C=O) | If in lactam form. | ~1.24 Å |
| Key Bond Length (C-O) | If in lactim form. | ~1.36 Å |
| Hydrogen Bonding | Presence and type. | N-H···O or O-H···N |
Computational Chemistry and Theoretical Modeling of 1 Methylisoquinolin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to theoretical chemistry, employing the principles of quantum mechanics to solve the electronic structure of molecules. These methods provide precise information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. For 1-Methylisoquinolin-3-ol, such calculations can reveal the intricate details of its chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. youtube.com This approach is computationally more efficient than traditional wave-function-based methods, making it ideal for studying relatively complex molecules like this compound. youtube.com
DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For this compound, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield data on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule. researchgate.netnist.gov Furthermore, DFT is used to compute reactivity descriptors such as atomic charges, dipole moment, and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
| Property | Illustrative Calculated Value | Description |
| Total Energy | -515.3 Hartree | The total electronic energy of the molecule in its optimized, ground state geometry. |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |
| Point Group | C1 | The symmetry point group of the molecule, indicating a lack of any symmetry elements other than identity. |
| Optimized Geometry | (Coordinates) | The lowest-energy 3D arrangement of atoms, providing precise bond lengths and angles. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. They are not based on actual experimental or published computational results for this compound.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's electronic properties and kinetic stability. scirp.org
For this compound, the HOMO and LUMO energy levels can be calculated using the results from DFT. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. scirp.org This gap is also related to the molecule's polarizability and chemical hardness. The spatial distribution of the HOMO and LUMO across the molecular structure can pinpoint the regions most likely to be involved in electron donation and acceptance, respectively, thereby predicting reaction pathways in various chemical transformations.
| Parameter | Formula | Illustrative Calculated Value (eV) | Description |
| EHOMO | - | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO – EHOMO | 4.75 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 2.375 | Measures resistance to change in electron distribution or charge transfer. scirp.org |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.875 | The power of an atom or molecule to attract electrons towards itself. |
Note: The values in this table are illustrative examples derived from theoretical principles to demonstrate the output of a HOMO-LUMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. arxiv.orgrsc.org By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the conformational flexibility and dynamic behavior of molecules like this compound in various environments, such as in aqueous solution. nih.gov
In Silico Prediction of Biological Activity and ADMET Properties
In silico methods are crucial for the early-stage evaluation of drug candidates, allowing for the prediction of their biological effects and pharmacokinetic profiles without the need for immediate synthesis and testing. computabio.comaudreyli.com These predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) help to identify compounds with poor drug-like properties, reducing the rate of costly late-stage failures in drug development. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov To build a QSAR model for derivatives of this compound, one would first need a dataset of analogues with experimentally measured biological activity (e.g., IC₅₀ values). mdpi.com
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, steric), are calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates a selection of these descriptors with the observed activity. jmchemsci.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. imist.ma
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Govern electrostatic and orbital-controlled interactions with a biological target. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, influencing its fit within a receptor's binding pocket. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecular skeleton. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with the target. |
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijper.org A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the interaction points within the binding site of a target protein (structure-based). nih.govmdpi.com
The features in a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. dovepress.com Once a pharmacophore model for a target relevant to this compound is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds. ijper.org This virtual screening process filters for molecules that spatially match the pharmacophore's features, allowing for the identification of novel and structurally diverse compounds that are likely to be active at the target of interest. dovepress.com
Biological Activity and Mechanistic Investigations of 1 Methylisoquinolin 3 Ol Derivatives
Antimicrobial Potency
Derivatives of 1-methylisoquinolin-3-ol have shown notable efficacy against various microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
Research has highlighted the potential of this compound derivatives as antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are significant causes of hospital-acquired infections.
A study involving 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, which use 6,7-dimethoxy-1-methylisoquinolin-3-ol as a starting material for synthesis, demonstrated significant antibacterial activity. nih.gov While non-quaternary derivatives showed no significant antibiotic effects, their N-methyl quaternary ammonium (B1175870) counterparts were active against S. aureus. nih.gov The potency of these compounds was found to increase with the lipophilicity of the substituent at the 3'-position. nih.gov Several of these derivatives, particularly those with a basic substituent at the 1-position, exhibited activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 μg/mL against MRSA. nih.gov The bacterial cell division protein FtsZ has been identified as a potential target for these compounds. nih.gov
Exploration of Antifungal and Antiviral Properties
The therapeutic potential of isoquinoline (B145761) derivatives extends to fungal and viral pathogens. The core isoquinolone skeleton has been identified as a promising backbone for the development of new antiviral drugs.
In the search for anti-influenza agents, a screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. researchgate.net However, this initial compound exhibited significant cytotoxicity. researchgate.net To address this, 22 chemical derivatives were synthesized, leading to the discovery of a compound with greatly reduced cytotoxicity (50% cytotoxic concentration, CC₅₀ >300 µM) while retaining antiviral activity (EC₅₀ values from 9.9 to 18.5 µM). researchgate.net Mechanistic studies indicated that these compounds target the viral polymerase activity. researchgate.net
While direct studies on the antifungal properties of this compound derivatives are not extensively detailed in the provided literature, the broader class of quinoline (B57606) and isoquinoline derivatives is known to possess antifungal activity. nih.govmdpi.com For instance, certain quinoline derivatives have demonstrated in vitro antifungal effects comparable or superior to the standard drug fluconazole. nih.gov This suggests that the this compound scaffold is a viable candidate for the development of novel antifungal agents.
Anticancer and Cytotoxic Effects in Cellular Models
The anticancer potential of isoquinoline derivatives has been a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.
Modulation of Cell Proliferation and Viability
Derivatives of isoquinoline have shown potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. A key feature of cancer is the uncontrolled proliferation of cells, often linked to the abnormal activation of cyclin-dependent kinases (CDKs). plos.org
In one study, two synthesized isoquinoline derivatives, B01002 and C26001, were shown to inhibit the proliferation of SKOV3 ovarian cancer cells in a manner that was dependent on the concentration, with IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. The antiproliferative effect was further confirmed in a xenograft mouse model, where treatment with these compounds significantly inhibited tumor growth. This was associated with a lower percentage of cells positive for the proliferation marker Ki-67. A decrease in cell viability is a primary indicator of a compound's cytotoxic effect.
Induction of Apoptosis and Cell Cycle Arrest
A critical mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis, and by causing a halt in the cell cycle, preventing cancer cells from dividing.
The isoquinoline derivatives B01002 and C26001 were found to induce apoptosis in ovarian cancer cells. This was confirmed through multiple assays, which showed activation of key apoptotic proteins such as caspase-3 and PARP. Apoptosis and the cell cycle are interconnected processes crucial for cell survival and proliferation. Research on a closely related analogue, 4-Methylisoquinolin-3-ol, suggests it is likely to cause cell cycle arrest in the G1 phase. Furthermore, another related compound, a methylisoquinolin-1(2H)-one derivative, has also been shown to induce apoptosis.
Interactions with Specific Cancer-Related Targets
To develop more effective and targeted cancer therapies, identifying the specific molecular targets of a compound is crucial. Research into this compound derivatives has begun to elucidate their interactions with specific cancer-related proteins.
One of the ways malignant tumors evade anticancer therapies is by upregulating Inhibitor of Apoptosis Proteins (IAPs). A study aimed at discovering IAP inhibitors identified isoquinoline derivatives B01002 and C26001, which were found to downregulate the protein levels of several IAP family members, including XIAP, cIAP-1, and survivin, in tumors.
Other research has identified different cancer-related targets for isoquinoline derivatives. Some have been found to act as inhibitors of the (PKR)-like endoplasmic reticulum kinase (PERK), an enzyme involved in the cellular stress response that can promote tumor growth. Additionally, other isoquinolinone derivatives have been shown to inhibit WDR5, a protein whose interaction with other proteins is crucial for the proliferation of certain cancer cells.
Anti-inflammatory Properties and Related Pathways
Derivatives of the isoquinoline scaffold have demonstrated notable anti-inflammatory effects. ontosight.aiontosight.ai Compounds within the broader isoquinoline family are recognized for their anti-inflammatory properties, which are often attributed to their interaction with key signaling pathways involved in the inflammatory response. ontosight.aismolecule.com Research indicates that certain isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines, which are central to the pathogenesis of many inflammatory diseases.
The molecular mechanisms underlying these anti-inflammatory actions often involve the modulation of critical signaling cascades. One of the primary pathways implicated is the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a transcription factor that, in its active state, promotes the expression of numerous genes involved in inflammation, including those for cytokines like IL-1, IL-6, and TNF-α. mdpi.com The anti-inflammatory properties of some compounds are linked to the suppression of NF-κB transcriptional activity. mdpi.com Another significant pathway is the Activator Protein-1 (AP-1) signaling cascade, which regulates cell processes such as inflammation and proliferation. mdpi.com The anti-inflammatory and chemo-preventive effects of certain molecules can be attributed to the simultaneous blocking of both NF-κB and AP-1 activation. mdpi.com
For instance, studies on related compounds have shown they can decrease the production of inflammatory mediators like cyclooxygenase-2 (COX-2), TNF-α, and IL-1β. nih.gov The suppression of COX-2 expression, in particular, is a significant aspect of the anti-inflammatory action, and this can be achieved by inhibiting the activation of AP-1. mdpi.com SAR (Structure-Activity Relationship) analysis of some related anti-inflammatory agents revealed that the presence of electron-donating groups on the aromatic rings can enhance anti-inflammatory activity. nih.gov
Cardiovascular Effects and Cardiotonic Applications
A series of this compound derivatives have been investigated for their cardiovascular effects, particularly as cardiotonic agents. researchgate.net These compounds were developed as analogs of the clinical cardiotonic drug bemarinone. researchgate.net The isoquinoline derivatives were found to be potent, selective, and characteristically short-acting cardiotonic agents. researchgate.net
In structure-activity studies, these derivatives showed distinct differences from bemarinone. For example, the cardiotonic activity of the isoquinolin-3-ol series was less sensitive to the effects of alkoxy substitution. researchgate.net Furthermore, substitution at the 4-position with alkyl groups, halogens, or alkanecarboxylic acid derivatives was found to enhance cardiotonic activity in the isoquinolin-3-ol series, whereas similar substitutions eliminated activity in bemarinone. researchgate.net
Certain N-substituted-3(2H)-isoquinolone derivatives have been shown to cause a rapid decrease in blood pressure in animal models and exhibit peripheral vasodilator activity. researchgate.net Specifically, some 4-ureido derivatives of isoquinolin-3-ol have a selective renal vasodilating profile with minimal impact on arterial blood pressure or heart rate. researchgate.net Cardiotonic steroids, a broader class of compounds, traditionally act by inhibiting sodium-potassium ATPase to strengthen cardiac contraction and are used to treat heart failure and arrhythmias. frontiersin.org
Enzyme and Receptor Interactions
Derivatives of this compound and related isoquinolines interact with a variety of enzymes, often acting as inhibitors. The mechanism of action frequently involves the compound binding to the active site of an enzyme, thereby blocking its normal function. The specific molecular targets can vary widely depending on the derivative's structure.
Examples of enzyme inhibition by isoquinoline-related compounds include:
Protease Inhibition: Isoquinolin-6-ol has been identified as a protease inhibitor against trypsin.
5-Lipoxygenase (5-LOX) Inhibition: Catechol derivatives, which share structural motifs with some isoquinolines, are noted as potent 5-LOX inhibitors. smolecule.com
Cholinesterase and β-Secretase Inhibition: Some complex derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.gov
FtsZ GTPase Activity: Certain 3-phenylisoquinolinium derivatives have been shown to inhibit the GTPase activity of the bacterial cell division protein FtsZ. nih.gov
The interaction is not limited to enzymes. Some derivatives act as antagonists at adenosine (B11128) receptors, with modifications to the core structure modulating potency and selectivity for different receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃). nih.gov
The bacterial cell division protein FtsZ has emerged as a key target for novel antibacterial agents, and certain isoquinoline derivatives have been studied for their binding to this protein. nih.gov FtsZ, a prokaryotic homolog of tubulin, polymerizes in a GTP-dependent manner to form the Z-ring, a critical step in bacterial cell division. mdpi.com
Derivatives designed as non-nucleotide GTP analogues have been evaluated for their affinity for the FtsZ GTP-binding site. mdpi.com Fluorescence spectroscopy has been used to demonstrate and characterize the binding of select 3-phenylisoquinoline (B1583570) derivatives to S. aureus FtsZ (SaFtsZ). nih.gov Studies on certain anticancer agents with an isoquinoline core showed high affinity for FtsZ. For example, three related derivatives (N21, N22, and N23) displayed strong binding constants (kₑ). mdpi.com
Binding affinities of select non-nucleotide GTP analogues to the FtsZ protein. mdpi.com
Molecular simulations have been employed to investigate the binding properties of these derivatives at an electronic level. mdpi.com These studies reveal that specific interactions with residues in the ligand-binding pocket of FtsZ are crucial. The introduction of bulky groups can cause steric hindrance, reducing binding affinity, while the addition of a hydroxyl group has been found to enhance it. mdpi.com
Elucidation of Molecular Mechanisms of Action
The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets, such as enzymes and receptors. The functional groups on the isoquinoline core, particularly hydroxyl and methoxy (B1213986) groups, play a critical role in binding to these targets and influencing biological activity.
For anti-inflammatory actions, the mechanism is often tied to the regulation of transcription factors. As mentioned, suppression of NF-κB and AP-1 activation is a key mechanism. mdpi.com This inhibition prevents the transcription of genes for pro-inflammatory proteins like cytokines and COX-2, thereby reducing the inflammatory response. mdpi.com
In the context of antibacterial activity targeting FtsZ, the mechanism involves direct binding to the protein. nih.gov Some derivatives act as stabilizers of FtsZ polymers, which leads to a concomitant inhibition of the protein's essential GTPase activity. nih.gov This disruption of FtsZ function and the Z-ring formation ultimately prevents bacterial cell division. mdpi.com
For cardiotonic effects, the mechanism is analogous to that of other cardiotonic agents, which often involves the modulation of ion channels and pumps in cardiac muscle cells, such as Na⁺/K⁺-ATPase. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives by identifying which structural features are associated with a specific biological effect. ontosight.aigardp.orgnuph.edu.ua
Key SAR observations for isoquinoline derivatives include:
Substitution on the Isoquinoline Core: The type and position of substituents significantly influence biological activity. ontosight.ai For cardiotonic applications, substitution at the 4-position of the isoquinolin-3-ol ring with groups like alkyls or halogens enhances activity. researchgate.net In contrast, the activity is less sensitive to alkoxy substitutions. researchgate.net
Role of Specific Functional Groups: The presence of a methoxy group at the 6-position and a hydroxyl group at the 7-position has been noted as important for the biological effects of some isoquinoline compounds. For FtsZ inhibitors, adding a hydroxyl group was found to enhance binding affinity, while bulky groups were detrimental. mdpi.com
Properties of Substituents: For antibacterial 3-phenylisoquinolinium derivatives, antibacterial potency against S. aureus was observed to increase with the increased lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov
Quaternization: For antibacterial activity, N-methyl quaternary ammonium derivatives of 3-phenylisoquinolines showed activity against S. aureus, whereas the non-quaternary parent compounds did not. nih.gov
Modifications for Receptor Selectivity: In the case of adenosine receptor antagonists, distal modifications of the N⁵-substituent on a related quinazoline (B50416) scaffold were highly modulatory for potency and selectivity. nih.gov
These SAR studies guide medicinal chemists in designing new derivatives with improved potency, better selectivity, or reduced toxicity. gardp.orgnih.gov
Table of Mentioned Compounds
Applications in Medicinal Chemistry and Preclinical Development
Lead Compound Identification and Optimization in Drug Discovery Programs
A "lead compound" is a chemical starting point in the drug discovery process that shows promising activity against a specific biological target. The 1-methylisoquinolin-3-ol scaffold has served as a valuable lead structure in several therapeutic areas. A key example is 6,7-dimethoxy-1-methylisoquinolin-3-ol , which has been a foundational molecule for the development of inhibitors targeting two distinct and important proteins: Phosphodiesterase 10A (PDE10A) and the bacterial cell division protein FtsZ. nih.govcommonorganicchemistry.comresearchgate.net
In the context of drug discovery, a lead compound undergoes optimization, a process where its chemical structure is systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties. upmbiomedicals.com For instance, starting with the 6,7-dimethoxy-1-methylisoquinolin-3-ol core, researchers have prepared derivatives that show potent inhibitory activity against their intended targets. researchgate.netnih.gov This process highlights the scaffold's "drug-like" properties and its chemical tractability, allowing for the generation of diverse analogs for further testing. upmbiomedicals.com
| Lead Compound Derivative | Drug Discovery Program Target | Therapeutic Area | Reference |
|---|---|---|---|
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol | Phosphodiesterase 10A (PDE10A) | Central Nervous System Disorders, Metabolic Diseases | commonorganicchemistry.comresearchgate.netgoogle.com |
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol | Filamenting temperature-sensitive mutant Z (FtsZ) | Bacterial Infections | nih.govnih.gov |
Therapeutic Potential in Disease Models
Derivatives of this compound have demonstrated significant therapeutic potential across a range of disease models, underscoring the scaffold's versatility.
Central Nervous System (CNS) and Metabolic Disorders: As inhibitors of PDE10A, these compounds have potential for treating neurological and psychiatric conditions such as schizophrenia, psychosis, Huntington's disease, and cognitive deficits. commonorganicchemistry.comgoogle.comgoogleapis.com The inhibition of PDE10A also suggests utility in managing metabolic diseases, including obesity and type II diabetes. researchgate.netgoogle.com
Antibacterial Applications: A critical area of research has been the development of these derivatives as novel antibacterial agents. nih.govnih.gov By targeting the FtsZ protein, which is essential for bacterial cell division, these compounds disrupt a process vital for bacterial viability. nih.govmdpi.com This mechanism is particularly promising for combating multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov Importantly, selected compounds showed minimal toxicity against human cells, indicating a favorable safety profile. nih.gov
Anticancer Activity: Related isoquinoline (B145761) structures have shown potential as anticancer agents. For example, EHT 6706, a derivative, acts as a tubulin polymerization inhibitor, a mechanism shared by some established chemotherapy drugs. researchgate.net This compound exhibits potent anti-proliferative and anti-vascular effects in cancer cell line models. researchgate.net
| Therapeutic Area | Biological Target | Key Research Finding | Disease Model/Pathogen | Reference |
|---|---|---|---|---|
| CNS Disorders | PDE10A | Inhibition of PDE10A shows potential for treating psychosis and neurodegenerative disorders. | Schizophrenia, Huntington's Disease | commonorganicchemistry.comresearchgate.netgoogle.comgoogleapis.com |
| Metabolic Diseases | PDE10A | Considered for the treatment of obesity, type II diabetes, and metabolic syndrome. | Obesity, Diabetes | researchgate.netgoogle.com |
| Bacterial Infections | FtsZ | Derivatives stabilize FtsZ polymers and inhibit GTPase activity, disrupting bacterial cell division. | Staphylococcus aureus (MRSA), Enterococcus faecalis (VRE) | nih.govnih.gov |
| Oncology | Tubulin | A related derivative inhibits tubulin polymerization, showing anti-proliferative and anti-vascular effects. | Human Tumor Cell Lines | researchgate.net |
Analog Design and Library Synthesis for Enhanced Efficacy and Selectivity
A common strategy involves modifying the 3-position of the isoquinoline ring. For example, the hydroxyl group of 6,7-dimethoxy-1-methylisoquinolin-3-ol can be converted into a triflate. nih.gov This triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method has been used to introduce a variety of substituted phenyl rings at the 3-position, creating a library of 3-phenylisoquinoline (B1583570) derivatives. nih.gov This approach was instrumental in exploring the structure-activity relationship (SAR) for antibacterial agents, identifying how different substituents on the phenyl ring affect activity against MRSA and VRE. nih.govnih.gov
Another approach involves building more complex structures onto the isoquinoline core. For instance, using 1-methyl-3,4-dihydroisoquinoline (B1216472) derivatives as substrates, researchers have employed [2+3] cycloaddition reactions to synthesize novel tricyclic isoquinoline structures, further expanding the chemical diversity and potential biological applications of the scaffold. researchgate.net These synthetic strategies are crucial for the hit-to-lead and lead optimization phases of drug discovery, systematically refining the molecular architecture to produce a clinical candidate. upmbiomedicals.com
| Parent Scaffold | Synthetic Strategy | Modification Site | Goal of Analog Synthesis | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol | Triflate formation followed by Suzuki coupling | C-3 Position | Introduce diverse phenyl groups to enhance antibacterial activity and explore SAR. | nih.gov |
| 6,7-Dimethoxy-1-methylisoquinolin-3-ol | Alkylation/Benzylation | C-4 Position | Synthesize PDE10A inhibitors with improved potency for CNS disorders. | researchgate.netgoogle.com |
| 1-Methyl-3,4-dihydroisoquinolines | [2+3] Cycloaddition with alkynes | Nitrogen and C-1 Position | Create novel tricyclic isoquinoline derivatives for antibacterial screening. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
